molecular formula C36H63NO5 B14263922 4-Nitrophenyl 30-hydroxytriacontanoate CAS No. 132910-95-3

4-Nitrophenyl 30-hydroxytriacontanoate

Cat. No.: B14263922
CAS No.: 132910-95-3
M. Wt: 589.9 g/mol
InChI Key: YYPGMFSNCYHZCO-UHFFFAOYSA-N
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Description

4-Nitrophenyl 30-hydroxytriacontanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-nitrophenyl group attached to a long-chain fatty acid, specifically 30-hydroxytriacontanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 30-hydroxytriacontanoate typically involves the esterification of 4-nitrophenol with 30-hydroxytriacontanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 30-hydroxytriacontanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitrophenyl 30-hydroxytriacontanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrophenyl 30-hydroxytriacontanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases, releasing 4-nitrophenol and 30-hydroxytriacontanoic acid. The 4-nitrophenol can further participate in various biochemical pathways, while the long-chain fatty acid may be involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its exceptionally long acyl chain and the presence of a hydroxyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

132910-95-3

Molecular Formula

C36H63NO5

Molecular Weight

589.9 g/mol

IUPAC Name

(4-nitrophenyl) 30-hydroxytriacontanoate

InChI

InChI=1S/C36H63NO5/c38-33-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-36(39)42-35-31-29-34(30-32-35)37(40)41/h29-32,38H,1-28,33H2

InChI Key

YYPGMFSNCYHZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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